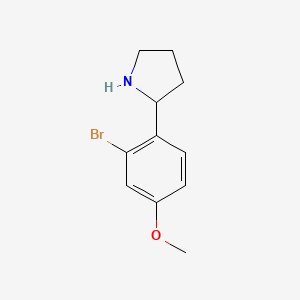

2-(2-Bromo-4-methoxyphenyl)pyrrolidine

Descripción

2-(2-Bromo-4-methoxyphenyl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring (a five-membered amine) substituted with a bromine atom at the 2-position and a methoxy group at the 4-position of the attached phenyl ring. The compound’s molecular formula is C₁₁H₁₄BrNO, with a molecular weight of ~256 g/mol. Pyrrolidine derivatives are widely explored in pharmaceutical research due to their conformational flexibility and ability to interact with biological targets.

Propiedades

Fórmula molecular |

C11H14BrNO |

|---|---|

Peso molecular |

256.14 g/mol |

Nombre IUPAC |

2-(2-bromo-4-methoxyphenyl)pyrrolidine |

InChI |

InChI=1S/C11H14BrNO/c1-14-8-4-5-9(10(12)7-8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 |

Clave InChI |

OWDNGDCLEARZQG-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=C(C=C1)C2CCCN2)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-methoxyphenyl)pyrrolidine typically involves the reaction of 2-bromo-4-methoxybenzaldehyde with pyrrolidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Bromo-4-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrrolidine ring.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

- Substitution reactions can yield various derivatives depending on the nucleophile used.

- Oxidation reactions can produce aldehydes or carboxylic acids.

- Reduction reactions can lead to dehalogenated or modified pyrrolidine derivatives .

Aplicaciones Científicas De Investigación

2-(2-Bromo-4-methoxyphenyl)pyrrolidine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(2-Bromo-4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in the binding affinity and specificity of the compound towards its targets. The pyrrolidine ring provides structural stability and enhances the compound’s ability to interact with biological macromolecules .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers: Substitution Patterns

2-(5-Bromo-2-methoxyphenyl)pyrrolidine (CAS 69639-91-4)

- Structure : Bromine at 5-position , methoxy at 2-position of the phenyl ring.

- Molecular Formula: C₁₁H₁₄BrNO (identical to the target compound).

- Key Differences: The altered bromine and methoxy positions may influence electronic properties and reactivity.

5-Bromo-2-(2-methoxyphenyl)pyridine (CAS 1194683-55-0)

- Structure : Pyridine core with bromine at 5-position and a 2-methoxyphenyl substituent at the 2-position .

- Molecular Formula: C₁₂H₁₀BrNO.

- This structural shift may expand its utility in catalysis or as a ligand.

Core Heterocycle Variations

2-Bromo-3-methylpyridine (CAS 3430-17-9)

- Structure : Pyridine with bromine at 2-position and methyl at 3-position .

- Molecular Formula : C₆H₆BrN.

- Key Differences : The absence of a methoxy group and the smaller methyl substituent reduce steric bulk. This compound’s lower molecular weight (166 g/mol ) and simpler structure make it a common intermediate in cross-coupling reactions.

2-(4-Bromomethylphenyl)pyridine (CAS 52199-24-3)

Physicochemical Properties

Notes:

- Data gaps highlight the need for further experimental characterization of pyrrolidine derivatives.

- The pyridine analog (CAS 3430-17-9) has well-documented properties due to its commercial availability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.